molecular formula C7H20Cl3N3 B1603733 N-(3-Aminopropyl)piperazine trihydrochloride CAS No. 52198-67-1

N-(3-Aminopropyl)piperazine trihydrochloride

Cat. No. B1603733
CAS RN: 52198-67-1
M. Wt: 252.6 g/mol
InChI Key: KGDFJVDYTJSSPC-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)piperazine trihydrochloride is a chemical compound that belongs to the piperazine family. It is commonly referred to as APPI and is widely used in scientific research. APPI has a unique chemical structure that makes it useful in various biochemical and physiological studies.

Scientific Research Applications

Biogenic Amines Detection

N-(3-Aminopropyl)piperazine trihydrochloride: has been utilized as a standard in the detection of biogenic amines using High-Performance Liquid Chromatography (HPLC) . This application is crucial in both clinical and food industry settings, where the monitoring of biogenic amines is essential for diagnosing diseases and ensuring food safety.

Polyamine Research

As a polyamine, this compound plays a significant role in cellular development and differentiation. It’s used in research to understand the stability of DNA and the mechanisms of apoptosis . Polyamines like spermidine, which share a similar structure, are known to bind and precipitate DNA, which can be useful for the purification of DNA-binding proteins.

Nitric Oxide Synthase Inhibition

The compound has been shown to inhibit neuronal nitric oxide synthase (nNOS) . This enzyme is involved in the production of nitric oxide, a critical neurotransmitter and signaling molecule. Inhibition of nNOS has implications for research into neurodegenerative diseases and conditions characterized by excessive nitric oxide production.

Fourier Transform Infrared Spectroscopy (FTIR)

N-(3-Aminopropyl)piperazine trihydrochloride: has been used in FTIR characterization and in zeta-potential measurements . These techniques are important for analyzing the surface chemistry of materials and for studying the properties of colloids and surfaces.

Antipsychotic Drug Research

Derivatives of 3-(Piperazin-1-yl)propan-1-amine have been found to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This application is significant in the development of new treatments for psychiatric disorders.

Functionalization of Natural and Synthetic Materials

The compound has been employed to functionalize natural montmorillonite and synthetic kanemite . This process is part of materials science research, where the modification of materials can lead to the development of new composites with enhanced properties.

Antifungal Agent Synthesis

A series of derivatives have been synthesized as potential antifungal agents via intramolecular cyclization . This application is part of ongoing efforts to develop new pharmaceuticals to combat fungal infections.

Biological Activity Studies

Piperazine derivatives, including those related to N-(3-Aminopropyl)piperazine trihydrochloride , have a wide range of biological activities. They have been studied for their antiviral, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activities . These studies contribute to the broader understanding of how such compounds can be used in therapeutic contexts.

properties

IUPAC Name

3-piperazin-1-ylpropan-1-amine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3.3ClH/c8-2-1-5-10-6-3-9-4-7-10;;;/h9H,1-8H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDFJVDYTJSSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCN.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H20Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40615258
Record name 3-(Piperazin-1-yl)propan-1-amine--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40615258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52198-67-1
Record name 3-(Piperazin-1-yl)propan-1-amine--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40615258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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